molecular formula C18H21NO6 B2841369 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid CAS No. 858750-93-3

3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid

Cat. No.: B2841369
CAS No.: 858750-93-3
M. Wt: 347.367
InChI Key: FOIUZAWYZFWVFS-UHFFFAOYSA-N
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Description

3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a chromen-2-one core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Amidation: The propanoic acid moiety is introduced through an amidation reaction, where the chromen-2-one derivative reacts with 3-aminopropanoic acid under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-2-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the chromen-2-one core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Antioxidant Activity: Exhibits antioxidant properties due to the chromen-2-one core.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Material Science: Incorporated into polymers for enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Shares the chromen-2-one core but lacks the additional functional groups.

    Warfarin: A well-known anticoagulant with a similar core structure but different substituents.

    Esculetin: Another chromen-2-one derivative with hydroxyl groups at different positions.

Uniqueness

    Functional Groups: The presence of the ethyl, methyl, and propanoic acid groups distinguishes it from other chromen-2-one derivatives.

    Biological Activity: Exhibits a unique combination of biological activities due to its specific structure.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-4-12-9-16(22)25-17-10(2)14(6-5-13(12)17)24-11(3)18(23)19-8-7-15(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIUZAWYZFWVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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